molecular formula C24H16ClF2N3O B2618974 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-90-8

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2618974
CAS No.: 901030-90-8
M. Wt: 435.86
InChI Key: LUOLVFPYOSABGR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:

  • Substituents: 1-(4-Chlorophenyl): A chloro group at the para position enhances lipophilicity and influences electronic properties. 3-(4-Ethoxyphenyl): An ethoxy group provides moderate electron-donating effects, improving metabolic stability compared to methoxy analogs.

This derivative is hypothesized to exhibit biological activity due to structural similarities to other pyrazoloquinolines reported in anti-inflammatory and anticancer research .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c1-2-31-18-9-3-14(4-10-18)22-20-13-28-23-19(11-16(26)12-21(23)27)24(20)30(29-22)17-7-5-15(25)6-8-17/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLVFPYOSABGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl, ethoxyphenyl, and difluoro substituents. Common reagents used in these reactions include halogenating agents, ethoxy compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desirable properties.

Biology

The compound has been extensively investigated for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and protein synthesis pathways.
  • Anti-inflammatory Effects : In cellular models, this compound has been shown to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, demonstrating comparable efficacy to established anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression.
  • Anticancer Activity : Preliminary studies suggest that it induces apoptosis and inhibits proliferation in cancer cell lines. For example, treatment of breast cancer cells (MCF7) with this compound resulted in reduced cell viability and activation of apoptotic markers such as caspase activation and PARP cleavage.
Activity TypeMechanismReference
AntimicrobialInhibits bacterial growth
Anti-inflammatoryInhibits NO production
AnticancerInduces apoptosis in cancer cells

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new pharmaceuticals targeting specific diseases. Its ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a candidate for therapeutic development.

Industrial Applications

The unique chemical properties of this compound also make it valuable in industrial applications. It is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. The compound's ability to serve as an intermediate in synthesizing other functional materials enhances its industrial relevance.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Breast Cancer Treatment : A study on MCF7 breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers.
  • Anti-inflammatory Research : In vitro studies showed that this compound effectively reduced inflammatory responses in macrophage models by inhibiting iNOS activity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural features and substituent impacts of the target compound with related derivatives:

Compound Name Core Structure Substituents (Positions) Key Properties/Activities References
Target Compound Pyrazolo[4,3-c]quinoline 1-(4-ClPh), 3-(4-EtOPh), 6,8-diF Hypothesized anti-inflammatory/anticancer
4k (4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline) Quinoline 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ Synthetic intermediate; no reported bioactivity
F6 (Pyrazolo[3,4-b]quinoline) Pyrazolo[3,4-b]quinoline 4-(4-ClPh), 6-F, 3-Me, 1-Ph Optical/thermal properties studied
8-Ethoxy-3-(4-FPh)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 3-(4-FPh), 8-EtO Molecular weight: 307.3; no bioactivity data
C350-0685 Pyrazolo[4,3-c]quinoline 1-(4-ClPh), 3-(3-MeOPh), 8-F Molecular weight: 403.8; available for screening

Key Observations :

  • Electron-Withdrawing vs. In contrast, ethoxy (EtO) groups balance solubility and metabolic stability compared to smaller substituents (e.g., methoxy or methyl) .
  • Positional Effects : Fluorine at positions 6 and 8 (target compound) may confer greater steric and electronic effects than single substitutions (e.g., 6-F in F6) .
Physicochemical Properties
  • Melting Points: Derivatives with halogen substituents (e.g., 4k, melting point 223–225°C ) generally have higher melting points than non-halogenated analogs. The target compound’s 6,8-difluoro groups may further elevate its melting point.
  • Solubility : Ethoxy groups (e.g., in the target compound and 8-Ethoxy-3-(4-FPh)-derivative ) improve solubility in polar solvents compared to methoxy or methyl groups.

Biological Activity

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a pyrazoloquinoline core with various substituents, has garnered attention for potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoropyrazolo[4,3-c]quinoline. Its structural formula can be represented as follows:

InChI InChI 1S C24H16ClF2N3O c1 2 31 18 9 3 14 4 10 18 22 20 13 28 23 19 11 16 26 12 21 23 27 24 20 30 29 22 17 7 5 15 25 6 8 17 h3 13H 2H2 1H3\text{InChI InChI 1S C24H16ClF2N3O c1 2 31 18 9 3 14 4 10 18 22 20 13 28 23 19 11 16 26 12 21 23 27 24 20 30 29 22 17 7 5 15 25 6 8 17 h3 13H 2H2 1H3}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the pyrazoloquinoline core and subsequent introduction of chlorophenyl, ethoxyphenyl, and difluoro substituents using halogenating agents and fluorinating agents under controlled conditions.

Antimicrobial Activity

Research indicates that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in cellular models. Specifically, it was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated an IC50 value comparable to established anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

CompoundIC50 (μM)Mechanism
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
Positive Control (1400 W)-iNOS inhibitor

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways involved in cancer progression. The presence of difluoro and chlorophenyl groups enhances its interaction with molecular targets critical for cancer cell survival .

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF7). Treatment resulted in a significant reduction in cell viability and induced apoptotic markers such as caspase activation and PARP cleavage. These findings highlight its potential as a lead compound for developing novel anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes like iNOS and COX-2.
  • Receptor Modulation : The compound may modulate receptor activity involved in inflammation and cancer signaling pathways.
  • Cellular Pathway Interference : It disrupts pathways essential for cell growth and survival in cancer cells.

Q & A

Q. Basic Research Focus :

  • ¹⁹F NMR : Directly identifies fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorines) and monitors synthetic intermediates .
  • ¹H-¹³C HMBC : Correlates fluorine-induced deshielding effects with adjacent protons (e.g., coupling constants JCF ~ 8–21 Hz) .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 387.8 ± 0.1) and isotopic patterns for chlorine/fluorine .

Advanced Consideration :
Unexpected split signals in ¹H NMR may indicate rotational barriers or atropisomerism. Variable-temperature NMR can distinguish dynamic processes (e.g., hindered rotation of ethoxyphenyl groups) .

How do electronic effects of substituents influence the compound’s reactivity?

Q. Basic Research Focus :

  • Electron-Withdrawing Groups (Cl, F) : Activate the quinoline core for nucleophilic substitution but may deactivate cross-coupling reactions.
  • Electron-Donating Groups (OEt) : Enhance π-π stacking in biological systems but reduce oxidative stability .

Advanced Consideration :
Contradictions in reactivity (e.g., unexpected C-H activation vs. Suzuki coupling) often stem from competing electronic/steric effects. Computational modeling (e.g., Fukui indices) can predict reactive sites and guide functionalization .

What methodological challenges arise in biological activity screening?

Q. Basic Research Focus :

  • Solubility : Fluorinated quinolines often require DMSO/cosolvent systems for in vitro assays .
  • Stability : Ethoxyphenyl groups may undergo demethylation under acidic/basic conditions, necessitating pH-controlled assays .

Advanced Consideration :
False negatives in cytotoxicity screens may result from aggregation artifacts. Dynamic light scattering (DLS) and control experiments (e.g., detergent addition) validate target engagement .

How can computational methods complement experimental data?

Q. Advanced Research Focus :

  • Docking Studies : Predict binding affinity to biological targets (e.g., kinase ATP pockets) using fluorinated analogs as templates .
  • MD Simulations : Assess conformational flexibility of the ethoxyphenyl group in membrane environments .

Validation : Cross-check computed vibrational spectra (IR/Raman) with experimental data to refine force fields .

What strategies resolve contradictions in synthetic yields across studies?

Q. Advanced Research Focus :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF) vs. dioxane/water mixtures impact reaction rates and by-product profiles .

Data Triangulation : Combine HPLC purity analysis, kinetic studies, and Arrhenius plots to identify rate-limiting steps .

How do fluorinated analogs compare in biological activity?

Q. Advanced Research Focus :

  • Fluorine Position : 6,8-Difluoro substitution enhances metabolic stability but may reduce cell permeability .
  • Structure-Activity Relationships (SAR) : Compare with mono-fluoro or trifluoromethyl analogs using IC₅₀ values and LogP measurements .

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